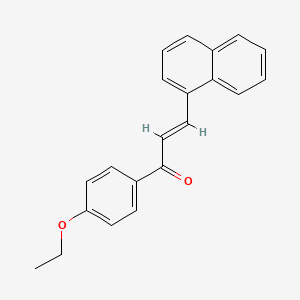
N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Due to its unique chemical structure, it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide involves the inhibition of GAPDH. GAPDH is an enzyme that catalyzes the sixth step of glycolysis, which is the breakdown of glucose to produce energy. By inhibiting GAPDH, this compound disrupts the energy production process in cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle their own components. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its potency as a GAPDH inhibitor. This allows for the efficient induction of cell death in cancer cells, making it a valuable tool for studying cancer biology. However, the compound's potency can also be a limitation, as it may lead to non-specific effects in cells that can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of more specific GAPDH inhibitors that can be used to target specific types of cancer cells. Another area of interest is the investigation of the compound's effects on other biological processes, such as autophagy and acetylcholine signaling. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity of the compound, making it more widely available for scientific research.
合成方法
The synthesis of N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 2-nitrobenzaldehyde with isopropylamine in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis. By inhibiting GAPDH, this compound has been shown to induce cell death in cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(9-19-2)14-13(16)8-7-11-5-3-4-6-12(11)15(17)18/h3-8,10H,9H2,1-2H3,(H,14,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVNNJNDZALIRS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5435075.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5435083.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-L-leucinamide](/img/structure/B5435089.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)
![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)

![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)
![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)
![7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)
